molecular formula C11H13N5OS B2647839 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 120873-48-5

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B2647839
CAS No.: 120873-48-5
M. Wt: 263.32
InChI Key: PTFBUFRHYZZYCU-UHFFFAOYSA-N
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Description

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole form.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various hydrazide derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the hydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-16-10(8-5-3-2-4-6-8)14-15-11(16)18-7-9(17)13-12/h2-6H,7,12H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFBUFRHYZZYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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